molecular formula C20H23FN2O4S B11496261 1-[(4-fluorophenyl)sulfonyl]-N-(4-methoxy-3,5-dimethylphenyl)prolinamide

1-[(4-fluorophenyl)sulfonyl]-N-(4-methoxy-3,5-dimethylphenyl)prolinamide

Cat. No.: B11496261
M. Wt: 406.5 g/mol
InChI Key: GLGOHPJPGHRTTJ-UHFFFAOYSA-N
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Description

1-[(4-fluorophenyl)sulfonyl]-N-(4-methoxy-3,5-dimethylphenyl)prolinamide is a synthetic organic compound that belongs to the class of sulfonyl amides It is characterized by the presence of a fluorophenyl group, a sulfonyl group, and a prolinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-fluorophenyl)sulfonyl]-N-(4-methoxy-3,5-dimethylphenyl)prolinamide typically involves the following steps:

    Formation of the sulfonyl chloride intermediate: The starting material, 4-fluorobenzenesulfonyl chloride, is prepared by reacting 4-fluorobenzenesulfonic acid with thionyl chloride.

    Coupling with prolinamide: The sulfonyl chloride intermediate is then reacted with N-(4-methoxy-3,5-dimethylphenyl)prolinamide in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-fluorophenyl)sulfonyl]-N-(4-methoxy-3,5-dimethylphenyl)prolinamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Major Products:

    Oxidation: Formation of 1-[(4-hydroxyphenyl)sulfonyl]-N-(4-methoxy-3,5-dimethylphenyl)prolinamide.

    Reduction: Formation of 1-[(4-fluorophenyl)thio]-N-(4-methoxy-3,5-dimethylphenyl)prolinamide.

    Substitution: Formation of 1-[(4-substituted phenyl)sulfonyl]-N-(4-methoxy-3,5-dimethylphenyl)prolinamide.

Scientific Research Applications

1-[(4-fluorophenyl)sulfonyl]-N-(4-methoxy-3,5-dimethylphenyl)prolinamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Material Science: It is explored for its use in the development of advanced materials with specific properties, such as polymers and coatings.

    Biological Research: It is used in studies to understand its interactions with biological molecules and its potential as a biochemical probe.

    Industrial Applications: It is investigated for its role in the synthesis of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)sulfonyl]-N-(4-methoxy-3,5-dimethylphenyl)prolinamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The fluorophenyl group may enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of biological pathways.

Comparison with Similar Compounds

  • 1-[(4-fluorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine
  • 1-[(4-fluorophenyl)sulfonyl]-N-(1-methyl-1H-pyrazol-3-yl)prolinamide
  • 1-[(4-fluorophenyl)sulfonyl]-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}prolinamide

Comparison: 1-[(4-fluorophenyl)sulfonyl]-N-(4-methoxy-3,5-dimethylphenyl)prolinamide is unique due to the presence of the methoxy and dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific applications in medicinal chemistry and material science.

Properties

Molecular Formula

C20H23FN2O4S

Molecular Weight

406.5 g/mol

IUPAC Name

1-(4-fluorophenyl)sulfonyl-N-(4-methoxy-3,5-dimethylphenyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C20H23FN2O4S/c1-13-11-16(12-14(2)19(13)27-3)22-20(24)18-5-4-10-23(18)28(25,26)17-8-6-15(21)7-9-17/h6-9,11-12,18H,4-5,10H2,1-3H3,(H,22,24)

InChI Key

GLGOHPJPGHRTTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC)C)NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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